
(S)-3-(Amino(cyclopropyl)methyl)-2-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(Amino(cyclopropyl)methyl)-2-methylaniline is a compound that features a cyclopropyl group attached to an aniline moiety. The presence of the cyclopropyl group imparts unique structural and chemical properties to the compound, making it of interest in various fields such as synthetic and pharmaceutical chemistry, and chemical biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(Amino(cyclopropyl)methyl)-2-methylaniline can be achieved through several methods. One common approach involves the Strecker synthesis, which is a preparation of α-aminonitriles. This reaction is promoted by acid, and hydrogen cyanide must be supplied or generated in situ from cyanide salts . The first step is the condensation of ammonia with an aldehyde to form an imine, followed by the addition of cyanide to generate the α-aminonitrile .
Industrial Production Methods: Industrial production methods for cyclopropane-containing compounds often involve the use of catalytic systems that enable regio-, diastereo-, and enantio-selective reactions . These methods are designed to be efficient and scalable, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-3-(Amino(cyclopropyl)methyl)-2-methylaniline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The cyclopropyl group is known for its unique reactivity, which can lead to interesting reaction pathways .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions can vary widely depending on the desired transformation, but often involve the use of catalysts to enhance reaction rates and selectivity .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield cyclopropyl ketones, while substitution reactions can introduce various functional groups onto the aniline moiety .
Applications De Recherche Scientifique
(S)-3-(Amino(cyclopropyl)methyl)-2-methylaniline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be used to study the effects of cyclopropyl-containing compounds on biological systems.
Mécanisme D'action
The mechanism of action of (S)-3-(Amino(cyclopropyl)methyl)-2-methylaniline involves its interaction with specific molecular targets and pathways. The cyclopropyl group can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
(S)-3-(Amino(cyclopropyl)methyl)-2-methylaniline can be compared to other cyclopropyl-containing compounds, such as cyclopropylamines and cyclopropyl ketones. These compounds share some structural similarities but differ in their reactivity and biological activity. The unique combination of the cyclopropyl group and the aniline moiety in this compound sets it apart from other similar compounds .
List of Similar Compounds:- Cyclopropylamine
- Cyclopropyl ketone
- Cyclopropylcarbinol
Propriétés
Formule moléculaire |
C11H16N2 |
|---|---|
Poids moléculaire |
176.26 g/mol |
Nom IUPAC |
3-[(S)-amino(cyclopropyl)methyl]-2-methylaniline |
InChI |
InChI=1S/C11H16N2/c1-7-9(3-2-4-10(7)12)11(13)8-5-6-8/h2-4,8,11H,5-6,12-13H2,1H3/t11-/m0/s1 |
Clé InChI |
NPERPOYBOSQKMA-NSHDSACASA-N |
SMILES isomérique |
CC1=C(C=CC=C1N)[C@H](C2CC2)N |
SMILES canonique |
CC1=C(C=CC=C1N)C(C2CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


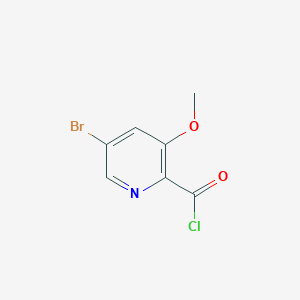

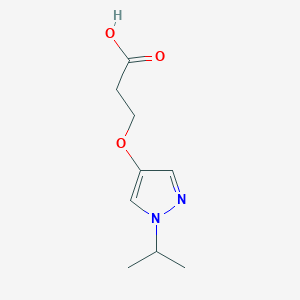

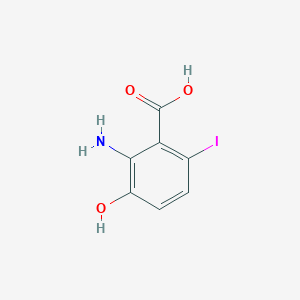

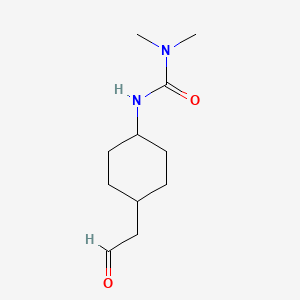
![3-[[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione](/img/structure/B12954998.png)


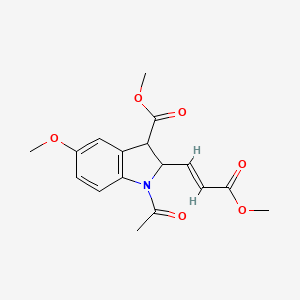


![(2,2-Dioxido-1,3-dihydrobenzo[c]thiophen-5-yl)boronic acid](/img/structure/B12955037.png)
